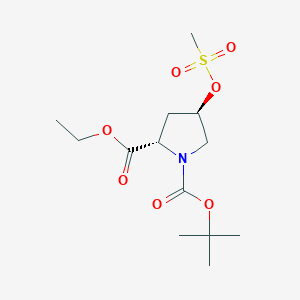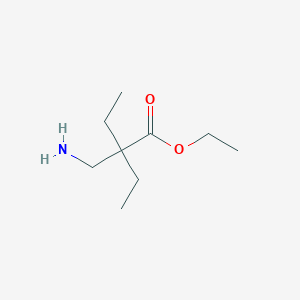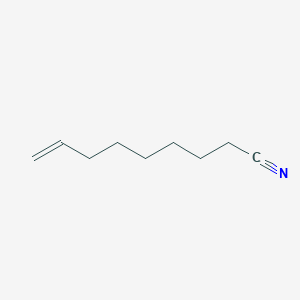
4-(2-Bromoéthyl)-1,2-dichlorobenzène
Vue d'ensemble
Description
“4-(2-Bromoethyl)phenol” is a compound with the molecular formula C8H9BrO . It has an average mass of 201.061 Da and a Monoisotopic mass of 199.983673 Da .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, “4-(2-Bromoethyl)phenol” can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation . Another compound, “Ethyl 4-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)benzoate”, was synthesized by click chemistry (CuAAC) using 4-bromobut-1-yne and ethyl 4-azidobenzoate .
Molecular Structure Analysis
The molecular structure of “4-(2-Bromoethyl)phenol” has been determined by 1H NMR, 13C NMR, IR spectra, elemental analysis, and single crystal X-ray diffraction analysis .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, bromination of o-nitrotoluene could be used because the activating methyl group would dominate the deactivating nitro group and direct bromination to the correct position .
Physical And Chemical Properties Analysis
“4-(2-Bromoethyl)phenol” has a density of 1.5±0.1 g/cm3, a boiling point of 276.5±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .
Applications De Recherche Scientifique
Synthèse des liquides ioniques
“4-(2-Bromoéthyl)-1,2-dichlorobenzène” sert de précurseur pour la synthèse de liquides ioniques (LI). Les LI sont des sels à l'état liquide et présentent des propriétés uniques telles qu'une faible volatilité, une grande stabilité thermique et la capacité de dissoudre une large gamme de composés. Ces caractéristiques font des LI des substances précieuses dans divers domaines, notamment la chimie, l'ingénierie et la science des matériaux .
Réactions de substitution aromatique nucléophile
Ce composé est utilisé dans les réactions de substitution aromatique nucléophile (SNAr). Il réagit avec des nucléophiles comme la pentafluoropyridine pour introduire des groupes fonctionnels qui peuvent conduire au développement de nouveaux matériaux ayant des applications potentielles dans l'électronique et la pharmacologie .
Développement de polymères durcissables
L'atome de brome dans “this compound” le rend utile dans la création de polymères durcissables. Ces polymères peuvent être conçus pour réagir et se solidifier dans une forme ou une configuration souhaitée, ce qui est crucial pour la fabrication et la science des matériaux .
Synthèse de monomères
Il est également impliqué dans la synthèse de monomères qui peuvent être polymérisés en plastiques ou en résines. Ces matériaux sont fondamentaux dans diverses industries, de l'emballage à la fabrication automobile .
Intermédiaires de synthèse organique
En tant qu'intermédiaire en synthèse organique, “this compound” est utilisé pour créer des molécules complexes pour les produits pharmaceutiques, les produits agrochimiques et les colorants. Sa réactivité permet la construction de structures chimiques diverses .
Recherche en science des matériaux
En science des matériaux, ce composé est étudié pour son potentiel à créer des matériaux avancés possédant des propriétés spécifiques, telles qu'une résistance, une durabilité ou une conductivité accrues. Il pourrait conduire à des innovations dans les industries de l'électronique, de la construction et de l'aérospatiale.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-bromoethyl)-1,2-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPXCNCZFYELLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCBr)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569089 | |
| Record name | 4-(2-Bromoethyl)-1,2-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39232-02-5 | |
| Record name | 4-(2-Bromoethyl)-1,2-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-bromoethyl)-1,2-dichlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methyl 2-[4-(Methylsulfonamido)phenyl]acetate](/img/structure/B1368818.png)


![1-[(thiophen-3-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1368826.png)

